molecular formula C19H24ClNO3 B12769914 Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride CAS No. 89220-87-1

Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride

Cat. No.: B12769914
CAS No.: 89220-87-1
M. Wt: 349.8 g/mol
InChI Key: HYJJRCOVMOEAID-UHFFFAOYSA-N
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Description

Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride is a chemical compound that features a morpholine ring substituted with benzyl and p-methoxybenzyl groups. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride typically involves the reaction of morpholine with benzyl chloride and p-methoxybenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.

    Reduction: The compound can be reduced to remove the benzyl groups, yielding morpholine derivatives.

    Substitution: The benzyl and p-methoxybenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Morpholine derivatives.

    Substitution: Various substituted morpholine compounds.

Scientific Research Applications

Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. The benzyl and p-methoxybenzyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The morpholine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    Morpholine, 4-benzyl-2-((p-methoxybenzyl)oxy)-, hydrochloride: .

    Morpholine, 4-benzyl-2-((p-methoxyphenyl)oxy)-, hydrochloride: .

    Morpholine, 4-benzyl-2-((p-methoxyethyl)oxy)-, hydrochloride: .

Uniqueness

This compound is unique due to the presence of both benzyl and p-methoxybenzyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the morpholine ring provides a versatile scaffold for various applications in research and industry.

Properties

CAS No.

89220-87-1

Molecular Formula

C19H24ClNO3

Molecular Weight

349.8 g/mol

IUPAC Name

4-benzyl-2-[(4-methoxyphenyl)methoxy]morpholine;hydrochloride

InChI

InChI=1S/C19H23NO3.ClH/c1-21-18-9-7-17(8-10-18)15-23-19-14-20(11-12-22-19)13-16-5-3-2-4-6-16;/h2-10,19H,11-15H2,1H3;1H

InChI Key

HYJJRCOVMOEAID-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2CN(CCO2)CC3=CC=CC=C3.Cl

Origin of Product

United States

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